5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
This compound, "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one," boasts a fascinating chemical structure combining moieties from different classes of organic compounds. This intricate structure indicates its potential versatility in various scientific applications, particularly in fields such as pharmacology, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of its three main subunits: the quinolinyl, pyridinyl, and isoquinolinyl moieties. The synthetic route generally involves:
Quinolinyl Intermediate Synthesis
Begin with an appropriate quinoline precursor.
Perform a reduction reaction to form the dihydroquinolin-1(2H)-yl moiety using a reducing agent such as sodium borohydride (NaBH4).
Pyridinyl Intermediate Synthesis
Utilize a pyridine derivative as the starting material.
Employ Friedel-Crafts acylation to introduce the oxoethoxy group, followed by nucleophilic substitution to form the pyridin-3-ylmethyl group.
Isoquinolinyl Intermediate Synthesis
Synthesize the isoquinolinyl derivative by starting from isoquinoline and reducing it to obtain 3,4-dihydroisoquinolin-1(2H)-one.
Final Coupling
Combine the three synthesized intermediates through a series of coupling reactions, facilitated by reagents such as coupling catalysts (e.g., EDCI) to obtain the target compound.
Industrial Production Methods
Industrial production might scale up these reactions using flow chemistry or batch reactors to ensure efficiency and high yield. Careful control of reaction parameters, such as temperature, pressure, and pH, ensures consistency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation
This compound can undergo oxidation at the dihydroquinolinyl and dihydroisoquinolinyl sites.
Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction
Reduction can occur at the oxoethoxy linkage, converting ketone to alcohol.
Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution
Nucleophilic substitution reactions are feasible at the pyridin-3-ylmethyl and oxoethoxy positions.
Reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3
Reducing Agents: : NaBH4, LiAlH4
Substituents: : Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: : Quinoline and isoquinoline derivatives
Reduction: : Alcohol derivatives
Substitution: : Functionalized pyridine and quinoline compounds
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.
Biology
In biological studies, it serves as a probe to investigate enzyme interactions due to its unique structure.
Medicine
Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting neuroreceptors or enzymes involved in disease pathways.
Industry
It may be used in the development of advanced materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The unique arrangement of its functional groups allows it to interact with biological macromolecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-1(2H)-yl derivatives
Pyridinylmethyl-substituted isoquinolinones
Oxoethoxy-quinoline hybrids
Uniqueness
This compound stands out due to the specific arrangement and combination of its functional groups, enhancing its interaction potential with diverse biological targets and its versatility in chemical synthesis.
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Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-25(29-14-5-8-20-7-1-2-10-23(20)29)18-32-24-11-3-9-22-21(24)12-15-28(26(22)31)17-19-6-4-13-27-16-19/h1-4,6-7,9-11,13,16H,5,8,12,14-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVAHJWPUZKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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